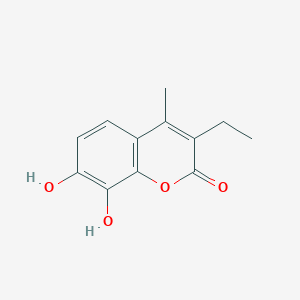

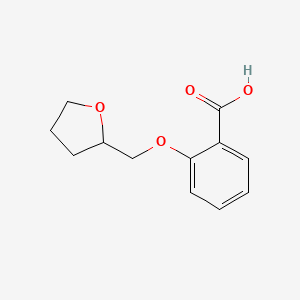

![molecular formula C10H13N3O2S B2798550 [(E)-[(2,5-dimethoxyphenyl)methylidene]amino]thiourea CAS No. 1254353-86-0](/img/structure/B2798550.png)

[(E)-[(2,5-dimethoxyphenyl)methylidene]amino]thiourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Thiourea synthesis can be achieved by a simple condensation between amines and carbon disulfide in an aqueous medium. This protocol works smoothly with aliphatic primary amines to afford various di- and trisubstituted thiourea derivatives . A detailed method for the preparation of thiourea using a nucleophilic substitution reaction is reported. Urea and Lawesson’s reagent were used as the raw materials to prepare thiourea via a one-step method involving the sulfuration reaction .Molecular Structure Analysis

The nature of the molecular interactions between the water and thiourea through hydrogen bonding has been investigated using RDG and AIM methods . The non-linear optical properties, such as dipole moment (μ), the polarizability (α0), and the first hyperpolarizability (βtot), were calculated using the same method .Chemical Reactions Analysis

Thiourea-based organic molecules show excellent catalytic activity in various transformations by their unique double H-bonding activation process . The nature of these carbamoyl thioureas permits creation of disubstituted and trisubstituted guanidines, as well as aromatic guanidines .Physical and Chemical Properties Analysis

Thiourea exhibits a broad spectrum of bioactivities due to its special structural features and electron-rich environment . The synthetic inhibitor 2-amino-N-(phenylcarbamothioyl) benzamide (APCB) was assessed as a corrosion inhibitor for mild steel (MS) in 0.5 M H2SO4 .Aplicaciones Científicas De Investigación

Hydroxyl Radical Scavenging and Protection Against Tissue Damage

- Thioureas, including derivatives like (E)-(2,5-dimethoxyphenyl)methylideneamino]thiourea, are known for their ability to scavenge hydroxyl radicals. This property makes them effective in protecting against tissue damage caused by these radicals. For example, dimethylthiourea has been used in studies to understand the role of hydroxyl radicals in human diseases and their involvement in neutrophil-mediated tissue damage (Wasil et al., 1987).

Role in Chemical Synthesis

- Thiourea derivatives, including (E)-(2,5-dimethoxyphenyl)methylideneamino]thiourea, are utilized in chemical synthesis. They are involved in the formation of various derivatives like 2-aminothiazolinone and 2-aminothiazole, which are important in various industrial applications (Toplak et al., 2003).

Potential Anticancer Activities

- Thiourea derivatives have been investigated for their potential anticancer activities. Research on derivatives like 1-benzoyl-3-methyl thiourea shows promising cytotoxicity against certain cancer cell lines, indicating potential use in cancer treatment (Ruswanto et al., 2015).

Antioxidant Effects and Metal Chelation

- Thiourea compounds have demonstrated antioxidant effects through mechanisms beyond hydroxyl radical scavenging. For instance, they can form chelates with metals like copper, thereby preventing copper-mediated oxidative damage (Zhu et al., 2002).

Use in Sensory Applications

- Thiourea derivatives have been used in developing sensors for detecting various substances. For example, a phenyleneethynylene derivative-based fluorescence probe has been developed for sensitive thiourea detection (Wang et al., 2016).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Imidazole and benzimidazole rings, which are widely explored and utilized by the pharmaceutical industry for drug discovery, have garnered interest due to their special structural features and electron-rich environment . This opens up new opportunities for researchers to design future generation novel and potent imidazole- and benzimidazole-containing drugs .

Propiedades

IUPAC Name |

[(E)-(2,5-dimethoxyphenyl)methylideneamino]thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2S/c1-14-8-3-4-9(15-2)7(5-8)6-12-13-10(11)16/h3-6H,1-2H3,(H3,11,13,16)/b12-6+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWTWGJLDKNTGFB-WUXMJOGZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C=NNC(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)/C=N/NC(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[3-(morpholin-4-yl)propyl]acetamide hydrochloride](/img/structure/B2798469.png)

![5-methyl-2-phenyl-7-(piperazine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2798472.png)

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide](/img/structure/B2798473.png)

![1-{4-[(Dimethylamino)methyl]phenyl}ethan-1-one](/img/structure/B2798474.png)

![2-(methylsulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2798475.png)

![(Z)-5-(3-phenoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2798476.png)

![3-[3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2798484.png)

![(1S,5R)-Bicyclo[3.2.0]heptan-3-amine;hydrochloride](/img/structure/B2798487.png)

![N-(pyrazolo[1,5-a]pyridin-5-yl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2798490.png)